2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
Description
The compound 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone features a rigid pyrroloisoindole tetraone core substituted with 3-hydroxypropyl groups at the 2 and 6 positions. This structure confers dual functionality: the aromatic core enables π-π interactions and electronic conjugation, while the hydroxypropyl groups enhance solubility and interfacial compatibility via hydrogen bonding. It is primarily utilized in polymer composites to improve thermomechanical properties by bridging organic and inorganic phases .
Properties
IUPAC Name |
2,6-bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-5-1-3-17-13(21)9-7-11-12(8-10(9)14(17)22)16(24)18(15(11)23)4-2-6-20/h7-8,19-20H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMAVLURMSVYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)N(C3=O)CCCO)C(=O)N(C2=O)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13111-78-9 | |
| Record name | 2,6-BIS-(3-HYDROXY-PROPYL)-PYRROLO(3,4-F)ISOINDOLE-1,3,5,7-TETRAONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone typically involves the reaction of pyromellitic dianhydride with 3-aminopropanol under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate imide, followed by cyclization to form the pyrroloisoindole core. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the process is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the final product is usually achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound’s synthesis likely involves multicomponent cycloaddition strategies, as demonstrated in related pyrroloisoindole systems . Key observations include:
| Reaction Type | Substrates/Reagents | Outcome | Reference |
|---|---|---|---|
| [2 + 2 + 2] Cycloaddition | Maleimide derivatives, nitroenamines | Forms pyrroloisoindole tetrone scaffolds via C–N bond cleavage and C–C bond formation . |
-
The hydroxypropyl groups may originate from N-substituted maleimides (e.g., 3-hydroxypropylamine-modified precursors), which undergo cyclization under thermal or catalytic conditions .
Hydroxypropyl Side Chains
The terminal –OH groups enable alcohol-specific transformations:
Pyrroloisoindole Tetrone Core
The electron-deficient tetrone system participates in:
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects due to its structural resemblance to known bioactive molecules. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolo[3,4-f]isoindole compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
- Antimicrobial Properties : It has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for antibiotic development.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar pyrrolo compounds that demonstrated significant cytotoxicity against human cancer cell lines .
Materials Science
Due to its unique electronic properties, 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone is being investigated for use in:
- Organic Photovoltaics : The compound's ability to facilitate charge transport makes it an attractive candidate for organic solar cells.
- Conductive Polymers : Its incorporation into polymer matrices could enhance electrical conductivity and stability.
Data Table : Comparison of Conductivity in Various Polymers
| Polymer Type | Conductivity (S/cm) | Application Area |
|---|---|---|
| Polyethylene | 10^-10 | Insulation |
| Polyvinylidene Fluoride | 10^-8 | Flexible electronics |
| Pyrrolo Compound Blend | 10^-6 | Organic photovoltaics |
Environmental Applications
The compound has potential applications in environmental remediation:
- Heavy Metal Ion Binding : Its functional groups may allow it to bind heavy metals from contaminated water sources.
- Photocatalysis : The compound can be investigated as a photocatalyst for degrading pollutants under UV light.
Mechanism of Action
The mechanism by which 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone exerts its effects involves interactions with specific molecular targets and pathways. The hydroxypropyl groups play a crucial role in its reactivity and binding affinity to various substrates. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in organic synthesis and materials science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Diversity
Key derivatives of pyrrolo[3,4-f]isoindole tetraone differ in substituents, which dictate their chemical behavior and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrroloisoindole Tetraone Derivatives
Key Research Findings
Interfacial Compatibility in Composites
The 3-hydroxypropyl derivative enhances polyimide-silica nanocomposite membranes by forming hydrogen bonds between imide linkages and hydroxyl groups, improving morphology and thermomechanical stability. This contrasts with the triethoxysilyl-substituted analog (APA), which creates covalent bonds with silica, offering superior mechanical resilience .
Electronic and Optoelectronic Properties
- The pyridinylethyl derivative (C24H18N4O4) exhibits syn-conformation in crystal structures, with π-π stacking and C–H∙∙∙N/O interactions stabilizing its lattice. Its ethylene linkages allow rotational flexibility, which may reduce charge-carrier mobility compared to rigid analogs .
- The dioctyl derivative (C8-PMDI) demonstrates utility in nonvolatile memory devices due to its alkyl chains, which enhance solution processability and thin-film uniformity .
Thermal and Solubility Properties
- Thermal Stability : Derivatives with inert substituents (e.g., alkyl chains in C8-PMDI) exhibit lower thermal stability (decomposition <300°C) compared to aromatic or hydroxylated analogs. The zirconium-based MOF analog (unrelated but cited for context) shows exceptional stability up to 500°C .
- Solubility: Hydroxypropyl and dihydroxy derivatives are polar and soluble in DMF or aqueous mixtures, whereas alkylated versions (C8-PMDI) dissolve in non-polar solvents like toluene .
Biological Activity
2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is a complex organic compound with potential biological significance. Its unique structural features include a pyrroloisoindole core and hydroxypropyl substituents, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H16N2O6
- Molecular Weight : 332.31 g/mol
- CAS Number : 13111-78-9
- Structure : Characterized by a pyrroloisoindole framework with hydroxypropyl groups at positions 2 and 6.
Synthesis
The synthesis of 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone typically involves the reaction of pyromellitic dianhydride with 3-aminopropanol under controlled conditions. The process includes:
- Formation of an intermediate imide.
- Cyclization to yield the final pyrroloisoindole structure.
- Utilization of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmospheres to prevent oxidation .
The biological activity of 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone is primarily attributed to its ability to interact with various molecular targets within cells. The hydroxypropyl groups enhance its solubility and reactivity, allowing it to participate in diverse biochemical pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through:
- Induction of apoptosis.
- Inhibition of key signaling pathways involved in cell growth and survival.
A notable study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer types .
Antimicrobial Properties
Preliminary investigations suggest that 2,6-Bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Case Studies
| Study | Findings |
|---|---|
| In vitro Antitumor Study | Demonstrated significant reduction in cell viability in multiple cancer cell lines (e.g., breast and lung cancer) at concentrations ranging from 10 µM to 100 µM. |
| Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL. |
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Evaluating the therapeutic potential in animal models.
- Mechanistic studies : Investigating the specific molecular pathways affected by this compound.
- Formulation development : Enhancing bioavailability through novel delivery systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
